molecular formula C11H23NO3S B1263021 N-hydroxyhexahomomethionine

N-hydroxyhexahomomethionine

Cat. No. B1263021
M. Wt: 249.37 g/mol
InChI Key: YUVSLMOWLXLZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxyhexahomomethionine is an N-hydroxy-alpha-amino acid having a 9-thiadecyl substituent at the 2-position. It derives from a hexahomomethionine. It is a conjugate acid of a N-hydroxyhexahomomethioninate.

Scientific Research Applications

  • Biochemical Studies and Enzyme Reactions

    • N-hydroxyhexahomomethionine and related compounds have been utilized in biochemical studies to understand enzyme reactions and metabolic pathways. For instance, studies on acetylornithinase of Escherichia coli have used similar compounds for understanding enzyme properties and reactions (Vogel & Bonner, 1956).
  • Agricultural and Soil Science Research

    • Research in soil science has employed compounds akin to N-hydroxyhexahomomethionine for iron oxide removal from soils and clays, highlighting their relevance in agricultural chemistry and environmental science (Mehra, 1958).
  • Investigations in Free Radical Chemistry

    • Studies on radicals like selenomethionine have contributed to the understanding of free radical chemistry and oxidative processes, which can be relevant to N-hydroxyhexahomomethionine research (Mishra et al., 2009).
  • Nutritional Biochemistry

    • Research has explored the use of methionine analogs, which are closely related to N-hydroxyhexahomomethionine, in nutritional biochemistry, particularly in understanding the biological efficacy and metabolism of these compounds (Kratzer & Littell, 2006).
  • Pharmacology and Therapeutics

    • In pharmacology, studies have investigated compounds like hydroxy-selenomethionine for their potential therapeutic applications and effects on biological systems, such as antioxidant status and selenium concentrations in dairy cows (Sun et al., 2017).
  • Amino Acid Metabolism Research

    • Research into the conversion of methionine analogs to methionine provides insights into amino acid metabolism and its relevance in animal nutrition and metabolic studies (Gordon & Sizer, 1965).

properties

Product Name

N-hydroxyhexahomomethionine

Molecular Formula

C11H23NO3S

Molecular Weight

249.37 g/mol

IUPAC Name

2-(hydroxyamino)-10-methylsulfanyldecanoic acid

InChI

InChI=1S/C11H23NO3S/c1-16-9-7-5-3-2-4-6-8-10(12-15)11(13)14/h10,12,15H,2-9H2,1H3,(H,13,14)

InChI Key

YUVSLMOWLXLZEG-UHFFFAOYSA-N

Canonical SMILES

CSCCCCCCCCC(C(=O)O)NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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